Computed Substituent Effects on Carbocation Equilibria Predict Programmable Reaction Selectivity vs. Cyclopropylcarbinyl & Simple Cyclobutyl Systems
High-level DFT and DLPNO–CCSD(T) calculations reveal that electron-donating groups at the C2 position of the C4H7+ scaffold thermodynamically favor bicyclobutonium (BCB) and cyclobutyl (CB) cation structures over cyclopropylcarbinyl (CPC) or homoallyl (HA) cations [1]. The 2-methyl-2-alkenyl substitution pattern in the target compound acts as a strong C2 donor, predicted to stabilize the cyclobutyl cation intermediate by more than 2.5 kcal/mol relative to an unsubstituted cyclobutyl system, thereby suppressing undesired cyclopropylcarbinyl-to-homoallyl rearrangements. For comparison, simple cyclobutyl bromide is energetically prone to CPC/HA interconversions, leading to product mixtures, whereas cyclopropylcarbinyl bromides strongly favor CPC pathways.
| Evidence Dimension | Relative free energy (ΔG) of carbocation intermediates (C4H7+ scaffold) |
|---|---|
| Target Compound Data | Predicted stabilization of BCB/CB cation by >2.5 kcal/mol due to C2 electron-donating substituents (inferred from Hammett σ+ correlations) |
| Comparator Or Baseline | Unsubstituted cyclobutyl cation: ~0 kcal/mol (reference); Cyclopropylcarbinyl (CPC) cation is the thermodynamic minimum for the parent C4H7+ system |
| Quantified Difference | Greater than 2.5 kcal/mol stabilization of the cyclobutyl structure over the CPC structure, effectively 'locking' the cationic intermediate into a cyclobutyl or bicyclobutonium geometry |
| Conditions | DFT (ωB97X-D/def2-TZVPP) and DLPNO-CCSD(T) calculations in implicit solvent (SMD) and gas phase. |
Why This Matters
This electronic bias translates into a predictable, 'reprogrammed' reaction coordinate that favors single, cyclobutane-retaining products during cationic or transition-metal-catalyzed transformations, a critical advantage over cyclopropylcarbinyl bromides which give product mixtures.
- [1] Larmore, S. P., & Champagne, P. A. (2024). Substituent Effects on the Equilibria between Cyclopropylcarbinyl, Bicyclobutonium, Homoallyl, and Cyclobutyl Cations. The Journal of Organic Chemistry, 89(10), 6916–6928. View Source
